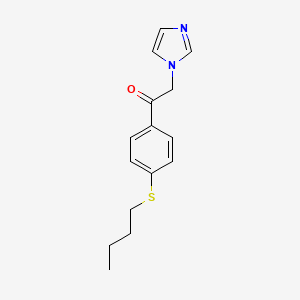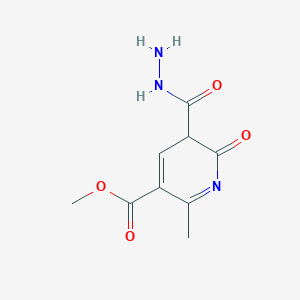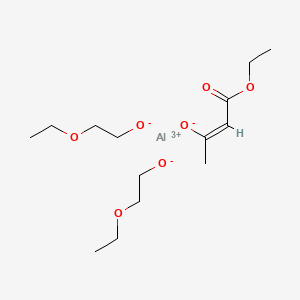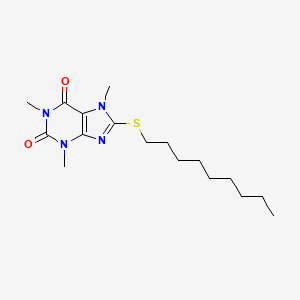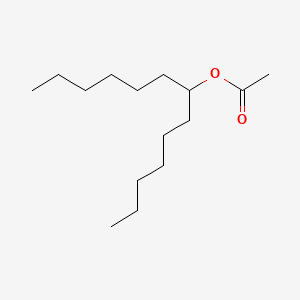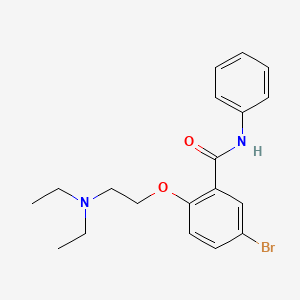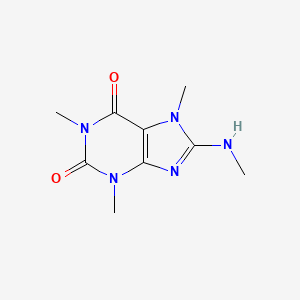
8-Methylaminocaffeine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methylaminocaffeine is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beverages. The molecular formula of this compound is C9H13N5O2, and it has a molecular weight of 223.2318 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylaminocaffeine typically involves the methylation of aminocaffeine. One common method is the reaction of 8-bromocaffeine with methylamine in the presence of a base such as cesium carbonate (Cs2CO3) and a palladium catalyst (Pd(OAc)2) under microwave activation
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Methylaminocaffeine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: The methylamino group at the C-8 position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) and thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Methylaminocaffeine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other caffeine derivatives and as a model compound for studying methylation reactions.
Biology: The compound is studied for its potential effects on cellular metabolism and as a tool for investigating adenosine receptor interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders and its role in modulating neurotransmitter release.
Industry: It is used in the development of new pharmaceuticals and as an additive in energy-boosting products
Wirkmechanismus
The mechanism of action of 8-Methylaminocaffeine involves its interaction with adenosine receptors in the brain. By binding to these receptors, it inhibits the action of adenosine, a neurotransmitter that promotes sleep and relaxation. This leads to increased alertness and wakefulness. Additionally, this compound may influence other molecular targets and pathways involved in neurotransmitter release and cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Caffeine (1,3,7-trimethylxanthine): The parent compound of 8-Methylaminocaffeine, widely known for its stimulant effects.
Theobromine (3,7-dimethylxanthine): Found in chocolate, it has milder stimulant effects compared to caffeine.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma.
Uniqueness of this compound: this compound is unique due to the presence of the methylamino group at the C-8 position, which may confer distinct pharmacological properties compared to its parent compound, caffeine. This structural modification can influence its interaction with biological targets and its overall pharmacokinetic profile .
Eigenschaften
CAS-Nummer |
5422-30-0 |
|---|---|
Molekularformel |
C9H13N5O2 |
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
1,3,7-trimethyl-8-(methylamino)purine-2,6-dione |
InChI |
InChI=1S/C9H13N5O2/c1-10-8-11-6-5(12(8)2)7(15)14(4)9(16)13(6)3/h1-4H3,(H,10,11) |
InChI-Schlüssel |
FCCZIRITMFVXOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


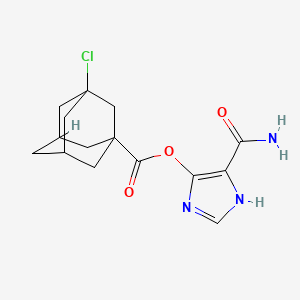
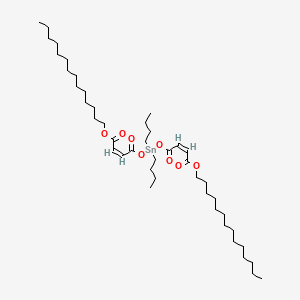
![2-Methylbenzo[c,d]indole perchlorate](/img/structure/B13761141.png)
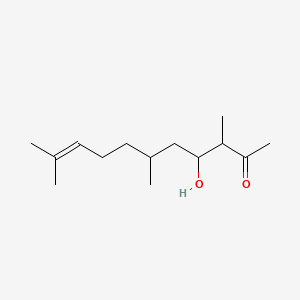
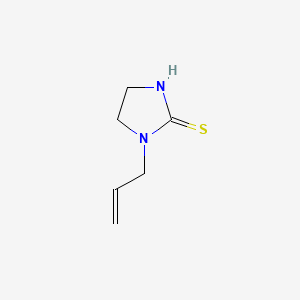
![diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium;chloride](/img/structure/B13761164.png)
![1,3,2-Dioxaphosphorinane, 2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl-](/img/structure/B13761167.png)
